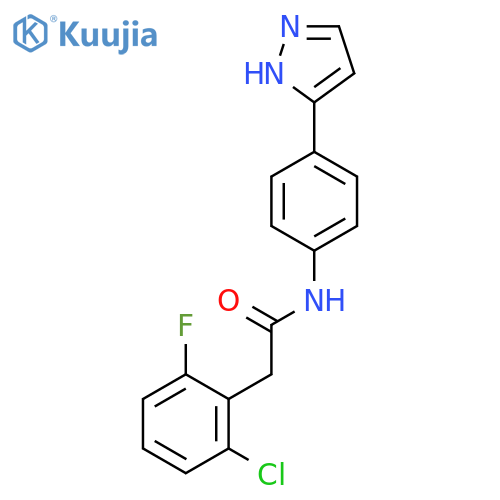Cas no 1207054-11-2 (2-(2-chloro-6-fluorophenyl)-N-4-(1H-pyrazol-3-yl)phenylacetamide)

1207054-11-2 structure
商品名:2-(2-chloro-6-fluorophenyl)-N-4-(1H-pyrazol-3-yl)phenylacetamide
2-(2-chloro-6-fluorophenyl)-N-4-(1H-pyrazol-3-yl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloro-6-fluorophenyl)-N-4-(1H-pyrazol-3-yl)phenylacetamide
- N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-chloro-6-fluorophenyl)acetamide
- SR-01000925425
- F5835-0690
- 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- AKOS024521983
- VU0523508-1
- 1207054-11-2
- 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
- SR-01000925425-1
-
- インチ: 1S/C17H13ClFN3O/c18-14-2-1-3-15(19)13(14)10-17(23)21-12-6-4-11(5-7-12)16-8-9-20-22-16/h1-9H,10H2,(H,20,22)(H,21,23)
- InChIKey: PZZTWEPPXLVGGS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1CC(NC1C=CC(=CC=1)C1=CC=NN1)=O)F
計算された属性
- せいみつぶんしりょう: 329.0731179g/mol
- どういたいしつりょう: 329.0731179g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 57.8Ų
2-(2-chloro-6-fluorophenyl)-N-4-(1H-pyrazol-3-yl)phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5835-0690-2μmol |
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide |
1207054-11-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0690-10μmol |
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide |
1207054-11-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0690-3mg |
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide |
1207054-11-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0690-1mg |
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide |
1207054-11-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0690-5mg |
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide |
1207054-11-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0690-15mg |
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide |
1207054-11-2 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0690-20mg |
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide |
1207054-11-2 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0690-5μmol |
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide |
1207054-11-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0690-25mg |
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide |
1207054-11-2 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0690-40mg |
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide |
1207054-11-2 | 40mg |
$140.0 | 2023-09-09 |
2-(2-chloro-6-fluorophenyl)-N-4-(1H-pyrazol-3-yl)phenylacetamide 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
1207054-11-2 (2-(2-chloro-6-fluorophenyl)-N-4-(1H-pyrazol-3-yl)phenylacetamide) 関連製品
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
